(2E)-3-(2-chloro-6-fluorophenyl)-N-cyclopentylprop-2-enamide
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Overview
Description
(2E)-3-(2-chloro-6-fluorophenyl)-N-cyclopentylprop-2-enamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group and a cyclopentyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-N-cyclopentylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and cyclopentanone.
Formation of Intermediate: The aniline derivative undergoes a reaction with an appropriate acylating agent to form an intermediate amide.
Cyclization: The intermediate is then subjected to cyclization conditions to form the cyclopentyl ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chloro-6-fluorophenyl)-N-cyclopentylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2E)-3-(2-chloro-6-fluorophenyl)-N-cyclopentylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chloro-6-fluorophenyl)-N-cyclopentylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorophenylacetonitrile
- 2-chloro-6-fluorophenylacetic acid
- 2-chloro-6-fluorobenzyl alcohol
Uniqueness
(2E)-3-(2-chloro-6-fluorophenyl)-N-cyclopentylprop-2-enamide is unique due to its specific structural features, such as the combination of a chloro-fluorophenyl group with a cyclopentyl ring and a prop-2-enamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-cyclopentylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO/c15-12-6-3-7-13(16)11(12)8-9-14(18)17-10-4-1-2-5-10/h3,6-10H,1-2,4-5H2,(H,17,18)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKJIPNJLPKCCN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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